[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate
Brand Name: Vulcanchem
CAS No.: 887594-38-9
VCID: VC4944280
InChI: InChI=1S/C28H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-26(31)25(30)22(2)28(27(24)32)33-23(3)29/h7-8,31H,4-6,9-21H2,1-3H3/b8-7+
SMILES: CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O
Molecular Formula: C28H44O5
Molecular Weight: 460.655

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate

CAS No.: 887594-38-9

Cat. No.: VC4944280

Molecular Formula: C28H44O5

Molecular Weight: 460.655

* For research use only. Not for human or veterinary use.

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate - 887594-38-9

Specification

CAS No. 887594-38-9
Molecular Formula C28H44O5
Molecular Weight 460.655
IUPAC Name [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate
Standard InChI InChI=1S/C28H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-26(31)25(30)22(2)28(27(24)32)33-23(3)29/h7-8,31H,4-6,9-21H2,1-3H3/b8-7+
Standard InChI Key WZYRALPUSAFQBK-BQYQJAHWSA-N
SMILES CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O

Introduction

Identification and Structural Characterization

[4-Hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is a complex diterpenoid derivative featuring a cyclohexa-1,4-dienone core substituted with hydroxyl, methyl, and a long-chain alkenyl group, along with an acetylated hydroxyl moiety. The compound’s molecular formula is inferred as C₃₀H₄₆O₅, derived from its structural components:

  • Cyclohexadienone core: A six-membered ring with conjugated double bonds at positions 1,4 and ketone groups at positions 3,6.

  • Substituents:

    • Hydroxyl (-OH) at position 4.

    • Methyl (-CH₃) at position 2.

    • (E)-Nonadec-14-enyl chain (C₁₉H₃₅) at position 5.

    • Acetate ester (-OAc) at position 1.

The (E)-configuration of the nonadec-14-enyl chain introduces stereochemical rigidity, influencing its biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₃₀H₄₆O₅Calculated
Molecular Weight486.7 g/molCalculated
IUPAC Name[4-Hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetateSystematic
Key Functional GroupsCyclohexadienone, acetate ester, alkenyl chain
SolubilityLow water solubility; soluble in organic solvents (e.g., DMSO, chloroform)Inferred

Biosynthesis and Synthetic Routes

While direct evidence of biosynthesis is limited, analogous diterpenoids like andrographolide (from Andrographis paniculata) follow the mevalonate pathway, involving cyclization of geranylgeranyl pyrophosphate (GGPP) and subsequent oxidation/acetylation . The nonadec-14-enyl chain likely originates from fatty acid metabolism, suggesting a hybrid biosynthetic origin.

Synthetic approaches for related compounds involve:

  • Esterification: Acetylation of hydroxyl groups using acetic anhydride .

  • Alkylation: Introduction of the nonadec-enyl chain via Friedel-Crafts or nucleophilic substitution .

  • Stereochemical control: Use of chiral catalysts to ensure (E)-configuration in the alkenyl chain .

Pharmacological Activities

Antimicrobial Properties

Structural analogs, such as 14-acetylandrographolide, exhibit Gram-positive antibacterial activity (e.g., Bacillus subtilis) by disrupting cell membrane integrity . The long alkenyl chain in the subject compound may enhance lipophilicity, promoting interaction with bacterial membranes .

Anti-inflammatory and Immunomodulatory Effects

Andrographolide derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The acetate group may improve bioavailability by resisting enzymatic hydrolysis .

Analytical Characterization

Modern techniques validate its structure and purity:

  • FTIR: Peaks at 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (cyclohexadienone ketones), and 970 cm⁻¹ ((E)-alkene) .

  • UHPLC-Q-Orbitrap HRMS: [M+H]⁺ ion at m/z 487.3567 (calculated for C₃₀H₄₇O₅⁺) .

  • NMR:

    • ¹H NMR: δ 5.35 (1H, m, H-14 alkene), δ 2.30 (3H, s, acetate methyl) .

    • ¹³C NMR: δ 170.2 (ester carbonyl), δ 185.6/188.1 (cyclohexadienone ketones) .

Stability and Toxicity Considerations

  • Stability: The ester group is susceptible to hydrolysis under acidic/basic conditions. Recommended storage: -20°C under inert atmosphere .

  • Toxicity: Limited data exist, but related diterpenoids show low acute toxicity (LD₅₀ > 2 g/kg in rodents) .

Applications and Future Directions

  • Drug Development: Optimize bioavailability via nanoformulation or prodrug strategies .

  • Agricultural Chemistry: Explore antifungal properties against plant pathogens .

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